Emodin-8-glucoside

MAPK3 inhibition Cancer therapeutics Anthraquinone glycosides

Choose Emodin-8-glucoside for target-specific UGT1A1 inhibition studies (IC50 = 62.18 μM) with 1.8-fold lower potency than emodin, enabling titratable hepatotoxicity models without system overwhelm. For cancer metastasis research, this glycoside isolates migration-specific pathways without confounding metabolic interference. As a validated HPLC/CE reference standard with distinct retention time, it ensures accurate quantification of anthraquinone glycosides in botanicals. High DMSO solubility (86 mg/mL) and 36-month lyophilized stability at -20°C reduce reorder frequency and experimental variability. Confirm research objective alignment before ordering.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
CAS No. 52731-38-1
Cat. No. B7886541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmodin-8-glucoside
CAS52731-38-1
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1
InChIKeyHSWIRQIYASIOBE-JNHRPPPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emodin-8-glucoside (CAS 52731-38-1): An Anthraquinone Glycoside with Distinctive Pharmacological and Physicochemical Profile


Emodin-8-glucoside (E-8-G, Anthraglycoside B) is a naturally occurring anthraquinone glycoside found in plants such as Aloe vera and Rheum officinale. It is a glycosylated derivative of emodin, featuring a glucose moiety attached at the C-8 position via a β-glycosidic bond . This glycosylation confers distinct physicochemical properties, including improved aqueous solubility and altered pharmacokinetic behavior compared to its aglycone counterpart [1]. Emodin-8-glucoside exhibits a broad range of biological activities, including inhibition of MAPK, aldose reductase, and topoisomerase II, as well as immunomodulatory and neuroprotective effects [2].

Why Generic Substitution of Emodin-8-glucoside (CAS 52731-38-1) Fails: Glycosylation-Driven Divergence from Aglycones and Other Analogs


Glycosylation of anthraquinones fundamentally alters their pharmacological and physicochemical properties, making simple substitution of emodin-8-glucoside with other anthraquinones (e.g., emodin, aloe-emodin, or chrysophanol-8-glucoside) scientifically invalid. The presence of the glucose moiety at the C-8 position influences target binding affinity, cellular uptake, metabolic stability, and in vivo disposition [1]. Direct comparative studies demonstrate that emodin-8-glucoside exhibits distinct activity profiles, including differential enzyme inhibition constants, altered immunomodulatory potency, and unique toxicokinetic behavior as a pre-toxin, which are not replicated by its aglycone or other glycoside variants [2][3][4].

Emodin-8-glucoside (CAS 52731-38-1): Quantifiable Differentiation from Analogs Across Key Selection Dimensions


MAPK3 Inhibition Potency: Emodin-8-glucoside Outperforms Aloe Emodin 8-glucoside and Chrysophanol-8-glucoside

In a direct computational comparison of 21 anthraquinones, emodin-8-glucoside exhibited the highest predicted binding affinity and lowest inhibition constant (Ki) for MAPK3 (mitogen-activated protein kinase 3) among its glycosylated analogs. The Ki value for emodin-8-glucoside was 430.14 pM, which is approximately 1.8-fold lower (i.e., more potent) than that of aloe emodin 8-glucoside (790.15 pM) and chrysophanol-8-glucoside (pulmatin, 793.77 pM) [1]. This indicates that the specific glycosylation pattern of emodin-8-glucoside confers a unique advantage in targeting the MAPK3 active site.

MAPK3 inhibition Cancer therapeutics Anthraquinone glycosides

Immunomodulatory Potency: Emodin-8-glucoside Elicits 4.9-Fold Higher TNF-α Secretion than Emodin Aglycone

A comparative study evaluated the immunomodulatory effects of emodin-8-glucoside (E8G) and its aglycone, emodin, on murine RAW264.7 macrophages. Treatment with 20 μM E8G induced TNF-α secretion 4.9-fold more effectively than emodin, and IL-6 secretion 1.6-fold more effectively [1]. Additionally, E8G dose-dependently (2.5–20 μM) increased iNOS expression up to 3.2-fold over untreated controls and significantly enhanced macrophage phagocytic activity [1].

Immunomodulation Macrophage activation Cytokine induction

Improved Solubility Profile: Emodin-8-glucoside Achieves Higher DMSO Solubility than Emodin Aglycone

Glycosylation markedly enhances the solubility of emodin-8-glucoside in DMSO, a common solvent for in vitro biological assays. Emodin-8-glucoside exhibits a DMSO solubility of 86 mg/mL (198.89 mM) at 25°C , whereas the aglycone emodin typically shows DMSO solubility ranging from 46 to 54 mg/mL (170.22–199.82 mM) under similar conditions [1]. This improved solubility facilitates preparation of higher concentration stock solutions and reduces the need for sonication or heating, minimizing potential compound degradation.

Solubility Formulation In vitro assays

Toxicokinetic Distinction: Emodin-8-glucoside Acts as a Pre-Toxin via Deglycosylation to Hepatotoxic Emodin

A 2023 study elucidated that emodin-8-O-β-D-glucoside (EG) is a pre-toxin that undergoes metabolic activation to the hepatotoxic aglycone emodin (EMD). In vivo and in vitro investigations demonstrated that EG is hydrolyzed to EMD by intestinal β-glucosidases and gut microbiota during absorption [1]. The resulting EMD forms hepatic protein adducts and executes hepatotoxic action. Processing of Polygoni Multiflori Radix reduces EG content, which correlates with decreased hepatotoxicity, confirming EG as a key contributor to liver injury [1].

Toxicokinetics Hepatotoxicity Metabolism

Emodin-8-glucoside (CAS 52731-38-1): Optimal Research and Industrial Application Scenarios Driven by Differential Evidence


MAPK3-Targeted Cancer Research: Prioritize Emodin-8-glucoside Over Other Anthraquinone Glycosides

For studies investigating MAPK3 inhibition as a therapeutic strategy in cancer, emodin-8-glucoside should be prioritized over aloe emodin 8-glucoside or chrysophanol-8-glucoside. The 1.8-fold lower Ki value (430.14 pM) indicates superior target engagement potential, making it the most potent glycosylated anthraquinone candidate in this class [1]. Researchers can leverage this specificity to achieve more robust kinase inhibition at lower concentrations, potentially reducing off-target effects.

Innate Immunity and Macrophage Priming Studies: Select Emodin-8-glucoside for Robust Cytokine Induction

Experiments requiring potent activation of innate immune responses, particularly macrophage priming and pro-inflammatory cytokine release, will benefit from the 4.9-fold higher TNF-α induction exhibited by emodin-8-glucoside compared to emodin aglycone [2]. This differential activity makes it the compound of choice for elucidating TLR-2/MAPK/NF-κB signaling pathways or for screening immunomodulatory agents.

High-Throughput Screening Campaigns: Capitalize on Enhanced DMSO Solubility for Assay Compatibility

In high-throughput screening (HTS) environments where compound solubility in DMSO is a critical parameter, emodin-8-glucoside offers a practical advantage. Its solubility of 86 mg/mL in DMSO exceeds that of emodin aglycone (46–54 mg/mL), facilitating the preparation of concentrated stock solutions with reduced precipitation risk [3]. This reduces the need for sonication or heating, which can introduce variability or degrade the compound, thereby improving assay reproducibility.

Herbal Hepatotoxicity and Metabolism Studies: Use Emodin-8-glucoside as a Model Pre-Toxin

For investigations into the mechanisms of herbal-induced liver injury, particularly those involving Polygoni Multiflori Radix, emodin-8-glucoside serves as an essential tool compound. Its characterization as a pre-toxin that requires metabolic deglycosylation to the hepatotoxic emodin aglycone makes it invaluable for studying intestinal hydrolysis, gut microbiota contributions, and hepatic protein adduct formation [4]. This property distinguishes it from non-hydrolyzable glycosides and free anthraquinones.

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